Methyl octadeca-9,11,13,15-tetraenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,11,13,15-tetraenoate can be synthesized through the esterification of octadecatetraenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of octadecatetraenoic acid from natural sources, followed by its esterification. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters.
Scientific Research Applications
Methyl octadeca-9,11,13,15-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying lipid metabolism and fatty acid interactions.
Industry: It is used in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl octadeca-9,11,13,15-tetraenoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals. The compound’s multiple double bonds allow it to participate in various biochemical pathways, influencing cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Stearidonic acid: Another polyunsaturated fatty acid with similar structural features.
α-Parinaric acid: Known for its fluorescent properties and used in membrane studies.
Coniferonic acid: Found in certain plant species and has similar biological activities
Uniqueness
Methyl octadeca-9,11,13,15-tetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3 |
InChI Key |
JOSZZTLGHRSLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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